molecular formula C14H13N3O3S2 B2542656 N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide CAS No. 1172774-41-2

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide

Cat. No.: B2542656
CAS No.: 1172774-41-2
M. Wt: 335.4
InChI Key: RJGFMVNXNYZBCJ-UHFFFAOYSA-N
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Description

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide is a compound that belongs to the thiazolopyrimidine class of heterocyclic compounds. These compounds are known for their diverse biological activities, including antibacterial, antitubercular, and antiviral properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide typically involves the following steps :

    S-Alkylation: The initial step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.

    Cyclization: These S-alkylated derivatives undergo intramolecular cyclization to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.

    Sulfonation: The cyclized products are then sulfonated to yield the corresponding sulfonic acid derivatives.

    Acylation and Reduction: Further modifications, such as acylation of the 7-NH2 group and reduction of the NO2 group, lead to the formation of the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions include various substituted thiazolopyrimidine derivatives with enhanced biological properties.

Scientific Research Applications

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide has several scientific research applications :

    Chemistry: The compound is used as a building block for synthesizing other biologically active molecules.

    Biology: It is studied for its antibacterial and antitubercular activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: The compound’s antiviral and antitumor properties are of interest in drug development for treating infections and cancers.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide involves its interaction with various molecular targets . The compound acts as a potential purine antagonist due to its structural similarity to biogenic purine bases. It inhibits key enzymes and pathways involved in bacterial and viral replication, leading to its antimicrobial and antiviral effects. Additionally, its interaction with cellular receptors and enzymes contributes to its antitumor activity.

Comparison with Similar Compounds

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide can be compared with other thiazolopyrimidine derivatives :

    N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)-N’-phenylhydrazine: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.

    Thiazolone [3,2-a]pyrimidine derivatives: These compounds are studied for their RNase H inhibitory activity, making them potential candidates for HIV therapy.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in medicinal chemistry research.

Biological Activity

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, contributes to its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes a methanesulfonamide group attached to a phenyl ring and a thiazolo[3,2-a]pyrimidine moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundTarget BacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusModerate
3dCandida spp.High

These compounds have been shown to interact with key bacterial enzymes such as DNA gyrase and MurD through molecular docking studies, indicating their potential as new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on various cancer cell lines. For example, compounds like 3g exhibited promising cytotoxicity against HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line), suggesting their potential use in cancer therapy .

Table 2: Cytotoxicity of Selected Compounds

CompoundCell LineIC50 (µM)
3gHaCatModerate
3gBalb/c 3T3Moderate

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit bacterial enzymes crucial for cell wall synthesis and DNA replication.
  • Cell Membrane Disruption : It may disrupt bacterial cell membranes leading to increased permeability and eventual cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Study on Antimicrobial Effectiveness

A study evaluated the antimicrobial effectiveness of various thiazolo[3,2-a]pyrimidine derivatives against clinical strains of bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones in agar diffusion tests compared to control groups .

Research on Cytotoxic Properties

Another research focused on the cytotoxic properties of these compounds in cancer therapy. The findings revealed that certain derivatives significantly inhibited the growth of cancer cells while exhibiting low toxicity towards normal cells . This selective toxicity is crucial for developing effective anticancer therapies.

Properties

IUPAC Name

N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-9-7-13(18)17-12(8-21-14(17)15-9)10-3-5-11(6-4-10)16-22(2,19)20/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGFMVNXNYZBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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